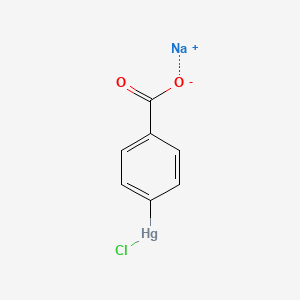
4-Tridecanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is characterized by a hydroxyl group (-OH) attached to the fourth carbon of a tridecane chain. This compound is part of the fatty alcohol family and is known for its applications in various industrial and scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Tridecanol can be synthesized through several methods. One common approach involves the reduction of tridecanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method includes the hydroformylation of dodecene followed by hydrogenation .
Industrial Production Methods: In industrial settings, this compound is often produced through the oxo process, where olefins are converted to aldehydes using carbon monoxide and hydrogen in the presence of a catalyst, followed by hydrogenation to form the alcohol .
Chemical Reactions Analysis
Types of Reactions: 4-Tridecanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to tridecanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to tridecane using strong reducing agents.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Tridecanone.
Reduction: Tridecane.
Substitution: Tridecyl chloride.
Scientific Research Applications
4-Tridecanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers
Mechanism of Action
The mechanism of action of 4-Tridecanol involves its interaction with cell membranes, where it can integrate into the lipid bilayer, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function .
Comparison with Similar Compounds
1-Tridecanol: A primary alcohol with the hydroxyl group at the first carbon.
2-Tridecanol: A secondary alcohol with the hydroxyl group at the second carbon.
3-Tridecanol: A secondary alcohol with the hydroxyl group at the third carbon.
Comparison: 4-Tridecanol is unique due to its position of the hydroxyl group, which imparts different physical and chemical properties compared to its isomers. For instance, this compound has a distinct boiling point and solubility profile, making it suitable for specific industrial applications .
Properties
CAS No. |
26215-92-9 |
|---|---|
Molecular Formula |
C13H28O |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
tridecan-4-ol |
InChI |
InChI=1S/C13H28O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
VHNLHPIEIIHMHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)
![4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline](/img/structure/B13754510.png)









![Phenanthro[2,3-c]furan-8,10-dione](/img/structure/B13754548.png)
